Oxybutynin

Content Navigation

CAS Number

Product Name

IUPAC Name

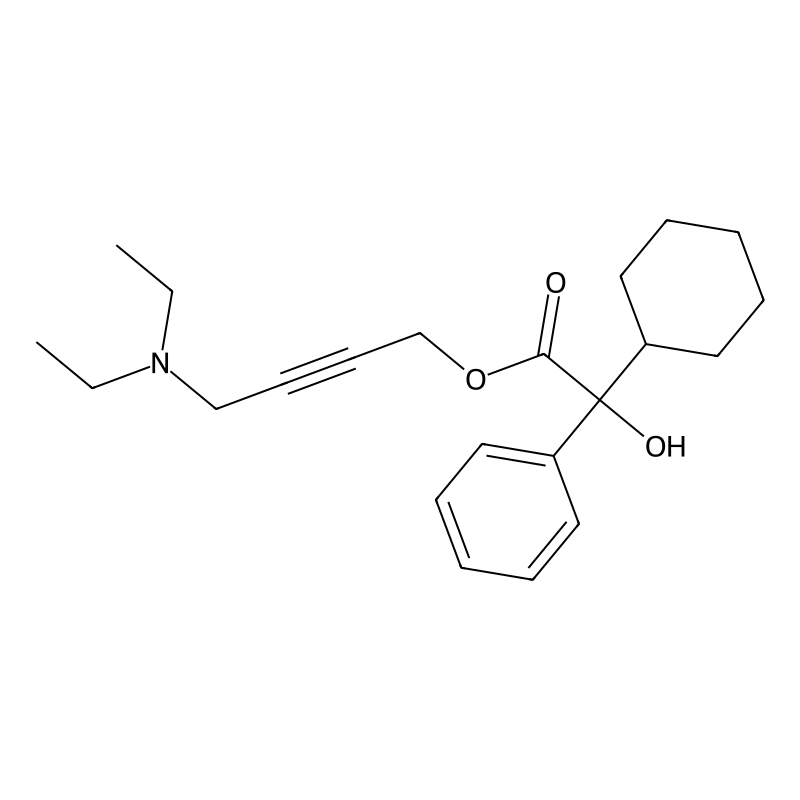

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding bladder function and dysfunction:

- Mechanism of action: Studies have investigated oxybutynin's interaction with specific muscarinic receptor subtypes in bladder tissues to understand its precise role in bladder control and dysfunction. These studies have provided insights into the therapeutic potential of targeting specific muscarinic receptors for improved OAB management. [Source: ]

- Animal models: Researchers use animal models like rats and mice with induced bladder dysfunction to study the effects of oxybutynin and develop novel therapeutic strategies for OAB. These models allow for controlled experiments and investigation of mechanisms underlying bladder dysfunction. [Source: ]

Investigating alternative applications:

- Neurological disorders: Studies explore oxybutynin's potential in treating neurological disorders with bladder dysfunction symptoms, such as Parkinson's disease and multiple sclerosis. Early research suggests it may improve urinary control in these patients, but further investigation is needed. [Source: ]

- Cognitive function: Some research suggests oxybutynin might improve cognitive function in older adults, but the results are mixed and require further investigation. The potential mechanism involves its interaction with muscarinic receptors in the brain, but more research is needed to understand its impact on cognitive performance. [Source: ]

- Cancer therapy: Recent research explores oxybutynin's potential to enhance the efficacy of certain cancer therapies by targeting muscarinic receptors on tumor cells. This area is still in its early stages, but it holds promise for developing novel cancer treatment strategies. [Source: ]

Exploring safety and tolerability:

- Long-term effects: Studies investigate the long-term safety and tolerability of oxybutynin, particularly regarding its potential cognitive side effects in older adults. This research is crucial for ensuring the safe and appropriate use of oxybutynin in various patient populations. [Source: ]

- Drug interactions: Research explores potential interactions between oxybutynin and other medications to ensure safe and effective treatment for patients taking multiple medications. This research helps identify potential risks and optimize treatment regimens. [Source: ]

Oxybutynin is an anticholinergic medication primarily used to treat overactive bladder symptoms, including urinary urgency, frequency, and incontinence. It functions by blocking muscarinic acetylcholine receptors in the bladder, leading to relaxation of smooth muscle and increased bladder capacity. Oxybutynin is available in various formulations, including immediate-release tablets, extended-release tablets, and transdermal patches, making it versatile for patient needs .

Oxybutynin acts by competitively inhibiting the muscarinic receptors in the bladder wall []. Muscarinic receptors are activated by acetylcholine, a neurotransmitter that causes muscle contraction. By blocking these receptors, oxybutynin relaxes the detrusor muscle of the bladder, increasing bladder capacity and reducing urinary urgency and frequency [].

Physical and Chemical Properties

Oxybutynin is generally well-tolerated, but common side effects include dry mouth, constipation, blurred vision, and dizziness []. More serious side effects, such as confusion, hallucinations, and cognitive impairment, can occur, particularly in older adults []. Oxybutynin can also interact with other medications, so it is crucial to disclose all medications to your doctor before starting treatment [].

Oxybutynin is a tertiary amine with a chemical structure that allows it to act as a muscarinic acetylcholine receptor antagonist. Its primary mechanism involves competitive inhibition of the M1, M2, and M3 muscarinic receptors, which are crucial for bladder contraction. This blockade reduces the effects of acetylcholine, thereby alleviating symptoms associated with overactive bladder . The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP3A4, leading to the formation of active and inactive metabolites such as N-desethyloxybutynin and phenylcyclohexylglycolic acid .

Oxybutynin exhibits both antimuscarinic and direct antispasmodic properties. Its primary action is through antagonism of muscarinic receptors in the bladder, which decreases involuntary contractions and increases bladder capacity. Additionally, oxybutynin has been shown to possess local anesthetic effects and may have some analgesic properties . The drug's effectiveness in managing overactive bladder has made it a first-line therapy due to its favorable profile compared to other anticholinergics .

The synthesis of oxybutynin typically involves several steps starting from 4-phenyl-1-piperidinecarboxylic acid derivatives. The process includes:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the butynyl group via nucleophilic substitution.

- Resolution of enantiomers, as oxybutynin exists as a racemic mixture with the (R)-enantiomer being more pharmacologically active.

- Purification to obtain the desired compound in its chloride form for pharmaceutical use .

Oxybutynin is primarily indicated for:

- Overactive bladder syndrome: Reducing urinary urgency and frequency.

- Neurogenic bladder: Managing bladder dysfunction resulting from neurological conditions.

- Hyperhidrosis: Off-label use for excessive sweating.

- Bedwetting: Although this use has declined due to limited efficacy .

Oxybutynin can interact with various medications due to its metabolism via CYP3A4. Notable interactions include:

- Increased plasma concentrations when co-administered with potent CYP3A4 inhibitors like ketoconazole or erythromycin.

- Decreased effectiveness of prokinetic drugs, such as metoclopramide, due to its effects on gut motility .

- Potential additive effects when used with other anticholinergic drugs, increasing the risk of side effects like dry mouth and constipation .

Oxybutynin shares similarities with several other anticholinergic medications used for treating overactive bladder. Below is a comparison highlighting its uniqueness:

Oxybutynin's broad applicability and unique pharmacological profile make it a preferred choice in many clinical settings despite its wider range of side effects compared to more selective agents like tolterodine or darifenacin .

The synthesis of oxybutynin, a tertiary amine ester with antimuscarinic activity, has evolved significantly since its initial development in the 1970s. Early synthetic routes focused on racemic mixtures, employing classical esterification and Mannich reactions. For example, the original process involved the condensation of α-cyclohexyl-α-hydroxybenzeneacetic acid with 4-(diethylamino)-2-butyn-1-ol under basic conditions. However, these methods suffered from low yields and poor stereochemical control, necessitating iterative refinements.

A breakthrough emerged in the 2000s with the introduction of enantioselective catalysis. The proline-catalyzed aldol reaction, reported by Tokuda et al. in 2005, enabled the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid—a key intermediate—with 96–99% enantiomeric excess (ee). This method replaced earlier diastereomeric resolutions that required stoichiometric chiral auxiliaries. Subsequent advances, such as the use of gadolinium complexes for catalytic cyanosilylation, further streamlined the production of enantiomerically pure intermediates.

By 2010, industrial-scale processes integrated in situ infrared spectroscopy to monitor transient intermediates like (S)-5-cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione, optimizing reaction kinetics and minimizing byproducts. These developments underscored a shift toward precision in both chemical yield and stereochemical fidelity.

Stereochemical Considerations in Racemic vs. Enantioselective Synthesis

Oxybutynin’s biological activity is stereoselective, with the (R)-enantiomer exhibiting superior binding affinity for muscarinic receptors. Despite this, early commercial formulations utilized racemic oxybutynin due to the challenges of large-scale enantioselective synthesis. Racemic mixtures were typically prepared via classical esterification of mandelic acid derivatives, followed by resolution using chiral chromatography or crystallization.

Enantioselective routes gained prominence with the advent of organocatalysis. The proline-catalyzed aldol reaction between cyclohexanone and phenylglyoxylate esters achieved a 20:1 diastereomeric ratio and >99% ee after recrystallization. Later, gadolinium-based catalysts enabled asymmetric cyanosilylation of ketones, constructing the chiral tertiary alcohol core with 98% ee at 1 mol% catalyst loading. These methods not only improved efficiency but also reduced waste, aligning with green chemistry principles.

Key Comparative Data

| Parameter | Racemic Synthesis | Enantioselective Synthesis |

|---|---|---|

| Yield | 45–55% | 70–85% |

| Enantiomeric Excess (ee) | N/A | 96–99% |

| Catalyst Loading | N/A | 1–5 mol% |

| Byproduct Formation | 15–20% | <5% |

Crystallographic Characterization and Polymorphism Studies

Crystallographic studies of oxybutynin hydrochloride have been historically challenging due to its tendency to form microcrystalline aggregates. Early attempts using powder X-ray diffraction (PXRD) in 2019 revealed a hemihydrate form (space group I2/a) with lattice parameters a = 14.572 Å, b = 8.185 Å, c = 37.168 Å, and β = 91.87°. However, these models exhibited inconsistencies, such as missing oxygen atoms in ester bonds, attributed to X-ray-induced photoreduction of the carbon-carbon triple bond.

Polymorphism studies identified multiple solid forms, including anhydrous and solvated variants. Patent CN115667205A disclosed a novel anhydrous polymorph (Form II) characterized by distinct PXRD peaks at 2θ = 8.2°, 12.7°, and 18.4°, offering improved stability under humid conditions. These findings highlighted the critical role of crystal packing in drug formulation, particularly in modulating dissolution rates and bioavailability.

Advanced Microcrystal Electron Diffraction (MicroED) for 3D Structural Resolution

The 2024 application of MicroED resolved long-standing ambiguities in oxybutynin’s crystal structure. By analyzing nanocrystals (50–300 nm) under cryogenic conditions, researchers determined the anhydrous hydrochloride form (space group P2₁2₁2₁) with unit cell dimensions a = 10.832 Å, b = 12.456 Å, c = 14.789 Å. Key features included:

- A fully resolved ester bond (C–O = 1.23 Å), confirming the absence of photoreduction artifacts.

- Chloride-mediated hydrogen bonding networks (N–H···Cl = 3.05 Å) stabilizing the crystal lattice.

- T-shaped π-stacking interactions (4.93 Å) between phenyl and cyclohexyl groups.

Structural Comparison: PXRD vs. MicroED

| Feature | PXRD (2019) | MicroED (2024) |

|---|---|---|

| Resolution | 2.5 Å | 0.8 Å |

| Photoreduction Artifacts | Present (C≡C bond cleavage) | Absent |

| Hydrogen Bond Accuracy | ±0.15 Å | ±0.02 Å |

| Space Group | I2/a | P2₁2₁2₁ |

Molecular docking using the MicroED-derived structure revealed conformational changes in the M₃ muscarinic receptor, identifying critical residues (Tyr506, Trp507) for antagonist binding. This advancement underscores MicroED’s potential in resolving structurally elusive pharmaceuticals and guiding rational drug design.

Muscarinic Receptor Subtype Selectivity (M1, M2, M3)

Oxybutynin exhibits moderate selectivity for muscarinic receptor subtypes, with preferential binding to M3 over M2 receptors. In vitro studies using recombinant human receptors demonstrate that oxybutynin binds to M3 receptors (primarily responsible for detrusor muscle contraction) with inhibition constant (Ki) values in the nanomolar range, though its affinity for M1 receptors is comparable [2] [5]. This dual M1/M3 activity distinguishes oxybutynin from newer agents like darifenacin, which show higher M3 specificity [3].

In vivo autoradiography in rats reveals that oxybutynin occupies central nervous system (CNS) muscarinic receptors at pharmacologically relevant doses, a property attributed to its M1 affinity and high blood-brain barrier permeability [1] [4]. Comparative studies in mice show that oral oxybutynin increases the dissociation constant (Kd) of cortical muscarinic receptors by approximately twofold, indicating significant CNS penetration [4]. In contrast, tolterodine and darifenacin exhibit minimal central receptor binding at equivalent bladder-effective doses, underscoring oxybutynin’s unique receptor subtype profile [4].

Table 1: Comparative Muscarinic Receptor Binding Profiles of Anticholinergic Agents

| Agent | M1 Affinity | M3 Affinity | CNS Penetration (RO50) |

|---|---|---|---|

| Oxybutynin | High | Moderate | 76.1 µmol/kg [4] |

| Tolterodine | Low | High | 6.31 µmol/kg [4] |

| Darifenacin | Negligible | High | >59.1 µmol/kg [4] |

Postganglionic Acetylcholine Antagonism Dynamics

Oxybutynin functions as a competitive antagonist at postganglionic parasynaptic muscarinic receptors. Ex vivo binding assays in murine bladder tissue demonstrate that oral oxybutynin increases Kd values for [3H]N-methylscopolamine (NMS) by 50–70%, indicating prolonged receptor occupancy [1]. This antagonism is route-dependent: transdermal administration in rats achieves significant bladder receptor binding without sustained submaxillary gland effects, whereas oral dosing causes noncompetitive blockade in exocrine tissues due to metabolite accumulation [1].

Electrophysiological studies on human detrusor strips reveal that oxybutynin shifts carbachol-induced concentration-response curves rightward (pA2 = 7.8), consistent with reversible competitive inhibition [5]. However, at higher concentrations (>10 µM), oxybutynin suppresses maximal contraction by 87%, suggesting noncompetitive interactions or allosteric modulation [5]. This dual-phase antagonism may underlie its efficacy in mixed OAB phenotypes.

Role of N-Desethyloxybutynin in Pharmacological Activity

N-desethyloxybutynin (DEOB), oxybutynin’s primary active metabolite, contributes significantly to its pharmacodynamic profile. Hepatic cytochrome P450-mediated metabolism converts 70–80% of oral oxybutynin to DEOB, which exhibits similar muscarinic receptor affinity (Ki ≈ 7.6 nM vs. 7.8 nM for oxybutynin) [5]. In vivo autoradiography shows that DEOB preferentially accumulates in exocrine glands, where it induces noncompetitive receptor blockade lasting >12 hours post-administration [1].

Comparative studies in human detrusor and parotid tissues demonstrate that DEOB and oxybutynin equivalently inhibit carbachol-induced contractions (pA2 = 7.6 vs. 7.8) [5]. However, DEOB’s slower dissociation kinetics in salivary glands explain the higher incidence of xerostomia with oral versus transdermal oxybutynin, as transdermal delivery minimizes first-pass metabolism and DEOB exposure [1] [2].

Non-Anticholinergic Mechanisms: Direct Smooth Muscle Relaxation

Beyond muscarinic antagonism, oxybutynin exerts direct smooth muscle relaxation via calcium channel blockade and local anesthetic effects. In vitro experiments on guinea pig detrusor strips show that oxybutynin (10 µM) reduces potassium-induced contractions by 40%, independent of muscarinic receptor blockade [2]. This activity correlates with inhibition of L-type calcium channels, as evidenced by attenuated verapamil-sensitive currents in patch-clamp studies [2].

Additionally, oxybutynin’s tertiary amine structure enables membrane-stabilizing effects akin to lidocaine. In rat bladder preparations, 1 µM oxybutynin suppresses action potential propagation by 65%, potentially mitigating aberrant myocyte signaling in OAB [2]. These multimodal mechanisms synergize with anticholinergic activity, particularly in patients with neurogenic detrusor overactivity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.3

Appearance

Melting Point

CRYSTALS; MP: 129-130 °C /CHLORIDE/

129 - 130 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Symptomatic treatment of urge incontinence and/or increased urinary frequency and urgency as may occur in adult patients with unstable bladder.

Livertox Summary

Drug Classes

Therapeutic Uses

OXYBUTYNIN IS AN ANTISPASMODIC USED IN TREATMENT OF UNINHIBITED OR REFLEX-TYPE NEUROGENIC BLADDER. ON BASIS OF ANIMAL PHARMACOLOGIC STUDIES, IT IS THOUGHT TO HAVE BOTH ANTICHOLINERGIC AND MUSCULOTROPIC PROPERTIES. /CHLORIDE/

...OXYBUTYNIN IMPROVED SYMPTOMS OF NEUROGENIC BLADDER SUCH AS URINARY URGENCY, URGE INCONTINENCE, NOCTURIA, & PAIN. ...IN CHILDREN WITH ENURESIS, THERE WAS REDN IN INCIDENCE OF BEDWETTING, URINARY FREQUENCY, & DAYTIME ACCIDENTS. ... ITS EFFECTIVENESS IS COMPARABLE TO THAT OF OTHER ANTISPASMODIC AGENTS... /CHLORIDE/

Pharmacology

Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G04 - Urologicals

G04B - Urologicals

G04BD - Drugs for urinary frequency and incontinence

G04BD04 - Oxybutynin

Mechanism of Action

RESULTS OF CYSTOMETRIC STUDIES SHOWED THAT THE DRUG INCR BLADDER CAPACITY @ ONSET OF FIRST CONTRACTION & FIRST DESIRE TO VOID, AS WELL AS @ END OF CYSTOMETRY. /CHLORIDE/

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Oxybutynin is heavily cleared by the liver. Under 0.1% of an administered dose is found as unchanged drug in the urine. Less than 0.1% of a single dose of oxybutynin is excreted as desethyloxybutynin.

Oxybutynin has a wide volume of distribution of 193 L. In rats, oxybutynin penetrates the central nervous system.

Metabolism Metabolites

Wikipedia

Mezlocillin

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dates

Torres-Mercado LO, GarcíaCruz C. [Tamsulosin, oxybutynin or their combination in

the treatment of ureteral stent-related symptoms]. Rev Med Inst Mex Seguro Soc.

2017 Sep-Oct;55(5):568-574. Spanish. PubMed PMID: 29193937.

2: Vozmediano-Chicharro R, Blasco Hernández P, Madurga-Patuel B. [Tolerability,

persistence and satisfaction. Retrospective cohort study in patients with

overactive bladder syndrome treated with transdermal Oxybutynin under Standard

ClinicAl pRactice. OSCAR Study.]. Arch Esp Urol. 2017 Jul;70(6):561-569. Spanish.

PubMed PMID: 28678009.

3: Artzi O, Loizides C, Zur E, Sprecher E. Topical Oxybutynin 10% Gel for the

Treatment of Primary Focal Hyperhidrosis: A Randomized Double-blind

Placebo-controlled Split Area Study. Acta Derm Venereol. 2017 Oct

2;97(9):1120-1124. doi: 10.2340/00015555-2731. PubMed PMID: 28654131.

4: Aprile S, Canavesi R, Matucci R, Bellucci C, Del Grosso E, Grosa G. New

insights in the metabolism of oxybutynin: evidence of N-oxidation of

propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jul

6:1-10. doi: 10.1080/00498254.2017.1342288. [Epub ahead of print] PubMed PMID:

28608746.

5: Delort S, Marchi E, Corrêa MA. Oxybutynin as an alternative treatment for

hyperhidrosis. An Bras Dermatol. 2017 Mar-Apr;92(2):217-220. doi:

10.1590/abd1806-4841.201755126. Review. PubMed PMID: 28538882; PubMed Central

PMCID: PMC5429108.

6: Tekin B, Karadag AS, Koska MC. Oral oxybutynin for multiple eccrine

hidrocystomas. J Am Acad Dermatol. 2017 Jun;76(6):e203-e204. doi:

10.1016/j.jaad.2017.01.024. PubMed PMID: 28522061.

7: Lembrança L, Wolosker N, de Campos JRM, Kauffman P, Teivelis MP, Puech-Leão P.

Videothoracoscopic Sympathectomy Results after Oxybutynin Chloride Treatment

Failure. Ann Vasc Surg. 2017 Aug;43:283-287. doi: 10.1016/j.avsg.2017.01.018.

Epub 2017 May 3. PubMed PMID: 28478174.

8: Toledo-Pastrana T, Márquez-Enríquez J, Millán-Cayetano JF. Oral Oxybutynin for

Local and Multifocal Hyperhidrosis: A Multicenter Study. Actas Dermosifiliogr.

2017 Jul - Aug;108(6):597-599. doi: 10.1016/j.ad.2016.11.013. Epub 2017 Apr 5.

English, Spanish. PubMed PMID: 28388990.

9: Borch L, Hagstroem S, Kamperis K, Siggaard CV, Rittig S. Transcutaneous

Electrical Nerve Stimulation Combined with Oxybutynin is Superior to Monotherapy

in Children with Urge Incontinence: A Randomized, Placebo Controlled Study. J

Urol. 2017 Mar 19. pii: S0022-5347(17)40343-0. doi: 10.1016/j.juro.2017.03.117.

[Epub ahead of print] PubMed PMID: 28327453.

10: Pariser DM, Krishnaraja J, Tremblay TM, Rubison RM, Love TW, McGraw BF.

Randomized, Placebo- and Active-Controlled Crossover Study of the Safety and

Efficacy of THVD-102, a Fixed-dose Combination of Oxybutynin and Pilocarpine, in

Subjects With Primary Focal Hyperhidrosis. J Drugs Dermatol. 2017 Feb

1;16(2):127-132. PubMed PMID: 28300854.